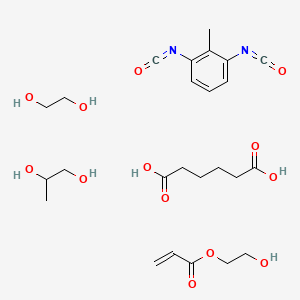

1,3-diisocyanato-2-methylbenzene;ethane-1,2-diol;hexanedioic acid;2-hydroxyethyl prop-2-enoate;propane-1,2-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1,3-diisocyanato-2-methylbenzene;ethane-1,2-diol;hexanedioic acid;2-hydroxyethyl prop-2-enoate;propane-1,2-diol” is a complex mixture of several distinct chemical entities, each with unique properties and applications. This compound is a combination of aromatic isocyanates, diols, dicarboxylic acids, acrylates, and glycols, making it a versatile material in various fields of chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-diisocyanato-2-methylbenzene: This compound is synthesized by the phosgenation of 2,6-diaminotoluene.

Ethane-1,2-diol:

Hexanedioic acid:

2-hydroxyethyl prop-2-enoate:

Propane-1,2-diol:

Industrial Production Methods

1,3-diisocyanato-2-methylbenzene: Industrial production involves large-scale phosgenation processes with stringent safety measures due to the toxic nature of phosgene.

Ethane-1,2-diol: Produced in large quantities for use in antifreeze and polyester manufacturing.

Hexanedioic acid: Industrially produced via the oxidation of cyclohexane in the presence of air and nitric acid.

2-hydroxyethyl prop-2-enoate: Manufactured through continuous esterification processes in the presence of acid catalysts.

Propane-1,2-diol: Produced on a large scale using propylene oxide and water under controlled conditions.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-diisocyanato-2-methylbenzene: Undergoes addition reactions with alcohols and amines to form urethanes and ureas.

Ethane-1,2-diol: Participates in oxidation reactions to form oxalic acid and glycolic acid.

Hexanedioic acid: Undergoes esterification reactions to form esters used in polymer production.

2-hydroxyethyl prop-2-enoate: Polymerizes in the presence of radical initiators to form polyacrylates.

Propane-1,2-diol: Oxidized to lactic acid and pyruvic acid under specific conditions.

Common Reagents and Conditions

1,3-diisocyanato-2-methylbenzene: Reacts with alcohols and amines under mild conditions.

Ethane-1,2-diol: Oxidized using potassium permanganate or nitric acid.

Hexanedioic acid: Esterified using alcohols in the presence of acid catalysts.

2-hydroxyethyl prop-2-enoate: Polymerized using radical initiators like benzoyl peroxide.

Propane-1,2-diol: Oxidized using periodic acid or manganese dioxide.

Major Products

1,3-diisocyanato-2-methylbenzene: Urethanes and ureas.

Ethane-1,2-diol: Oxalic acid, glycolic acid.

Hexanedioic acid: Nylon, esters.

2-hydroxyethyl prop-2-enoate: Polyacrylates.

Propane-1,2-diol: Lactic acid, pyruvic acid.

Applications De Recherche Scientifique

1,3-diisocyanato-2-methylbenzene: Used in the production of polyurethanes for foams, coatings, and adhesives.

Ethane-1,2-diol: Utilized as a coolant and antifreeze, and in the production of polyester fibers.

Hexanedioic acid: Key component in the manufacture of nylon-6,6 and as a plasticizer.

2-hydroxyethyl prop-2-enoate: Employed in the synthesis of hydrogels, adhesives, and coatings.

Propane-1,2-diol: Used as a solvent, in pharmaceuticals, and as a humectant in cosmetics.

Mécanisme D'action

1,3-diisocyanato-2-methylbenzene: Reacts with nucleophiles like alcohols and amines to form stable urethane and urea linkages.

Ethane-1,2-diol: Acts as a nucleophile in various organic reactions, forming esters and ethers.

Hexanedioic acid: Undergoes condensation reactions to form polyamides and polyesters.

2-hydroxyethyl prop-2-enoate: Polymerizes through radical mechanisms to form crosslinked networks.

Propane-1,2-diol: Undergoes oxidation to form various organic acids.

Comparaison Avec Des Composés Similaires

1,3-diisocyanato-2-methylbenzene: Compared to other diisocyanates like toluene diisocyanate, it offers different reactivity and mechanical properties in polyurethanes.

Ethane-1,2-diol: Similar to propylene glycol but with different physical properties and toxicity.

Hexanedioic acid: Compared to other dicarboxylic acids like succinic acid, it provides higher melting points and different polymer properties.

2-hydroxyethyl prop-2-enoate: Compared to methyl methacrylate, it offers different hydrophilicity and polymerization characteristics.

Propane-1,2-diol: Similar to ethylene glycol but with different applications and safety profiles.

Propriétés

Numéro CAS |

69011-31-0 |

|---|---|

Formule moléculaire |

C25H38N2O13 |

Poids moléculaire |

574.6 g/mol |

Nom IUPAC |

1,3-diisocyanato-2-methylbenzene;ethane-1,2-diol;hexanedioic acid;2-hydroxyethyl prop-2-enoate;propane-1,2-diol |

InChI |

InChI=1S/C9H6N2O2.C6H10O4.C5H8O3.C3H8O2.C2H6O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;7-5(8)3-1-2-4-6(9)10;1-2-5(7)8-4-3-6;1-3(5)2-4;3-1-2-4/h2-4H,1H3;1-4H2,(H,7,8)(H,9,10);2,6H,1,3-4H2;3-5H,2H2,1H3;3-4H,1-2H2 |

Clé InChI |

UNPLUXUTAIUKEA-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=C1N=C=O)N=C=O.CC(CO)O.C=CC(=O)OCCO.C(CCC(=O)O)CC(=O)O.C(CO)O |

SMILES canonique |

CC1=C(C=CC=C1N=C=O)N=C=O.CC(CO)O.C=CC(=O)OCCO.C(CCC(=O)O)CC(=O)O.C(CO)O |

Key on ui other cas no. |

69011-31-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-chlorophenoxy)ethyl]-N-methylamine](/img/structure/B1605113.png)

![(9-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo-[5,1-B]quinazolin-2-YL)-acetic acid](/img/structure/B1605115.png)